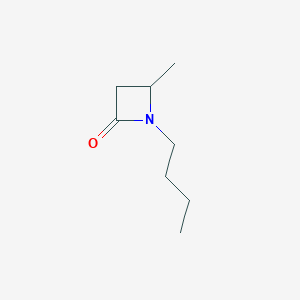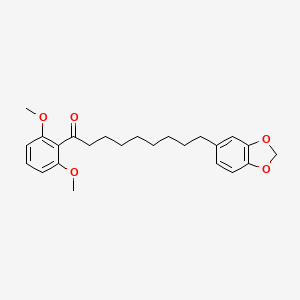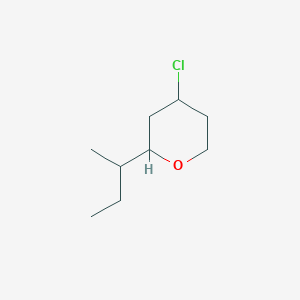![molecular formula C22H26F2N2O2 B14307861 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide CAS No. 113281-82-6](/img/structure/B14307861.png)
2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide is an organic compound characterized by the presence of fluorine atoms at the 2 and 6 positions on the benzamide ring, and an octylphenyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide typically involves the following steps:
Condensation Reaction: The starting material, 2,6-difluorobenzoic acid, undergoes a condensation reaction with 4-octylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Formation of 2,6-difluorobenzoic acid derivatives.
Reduction: Formation of 2,6-difluoro-N-[(4-octylphenyl)carbamoyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
2,6-Difluorobenzoic acid: Shares the difluoro substitution pattern but lacks the octylphenyl group.
4-Octylbenzoic acid: Contains the octylphenyl group but lacks the difluoro substitution.
Uniqueness: 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide is unique due to the combination of the difluoro substitution and the octylphenyl group, which imparts distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
113281-82-6 |
|---|---|
分子式 |
C22H26F2N2O2 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
2,6-difluoro-N-[(4-octylphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C22H26F2N2O2/c1-2-3-4-5-6-7-9-16-12-14-17(15-13-16)25-22(28)26-21(27)20-18(23)10-8-11-19(20)24/h8,10-15H,2-7,9H2,1H3,(H2,25,26,27,28) |
InChI 键 |
HTVRSMMYICDLAX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


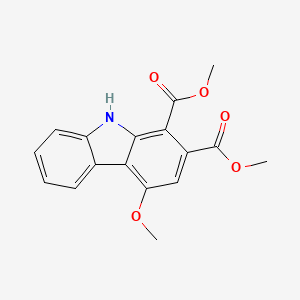
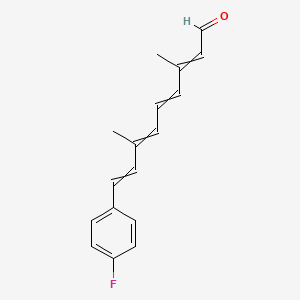
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
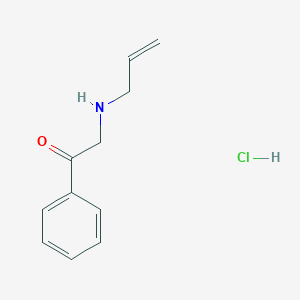
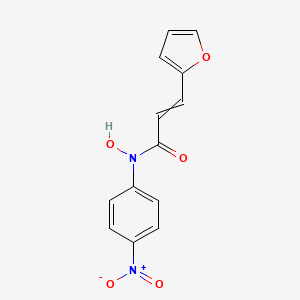
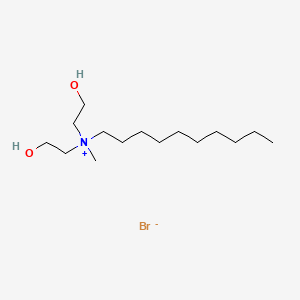
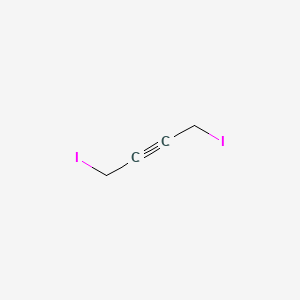
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)


